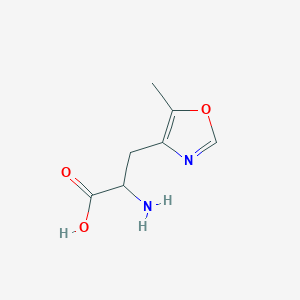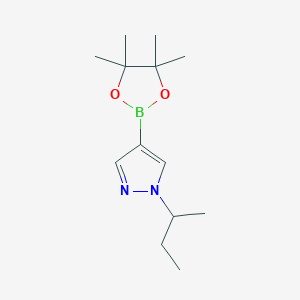
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is a compound known for its role as a specific agonist for certain receptors in the central nervous system. It mimics the effects of the neurotransmitter glutamate and is involved in fast excitatory neurotransmission
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including Michael addition and Dieckmann cyclization to form the oxazole ring . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring.
Reduction: Reduction reactions can alter the oxazole ring or the amino acid side chain.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the oxazole ring or the amino acid side chain.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor activity.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by acting as an agonist for specific receptors in the central nervous system, particularly those involved in glutamate neurotransmission. It binds to these receptors, mimicking the action of glutamate and inducing fast excitatory postsynaptic potentials . This interaction is crucial for understanding the compound’s role in neurotransmission and its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: Another compound with similar receptor activity.
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: Shares structural similarities but differs in receptor specificity.
Uniqueness
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific agonist activity for certain receptors and its role in fast excitatory neurotransmission. This makes it a valuable compound for research in neuroscience and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-amino-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(9-3-12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
Clave InChI |
MCGKGDREFKSDCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CO1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)



![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)


